3-Methylcyclohexanone oxime 3-Methylcyclohexanone oxime
Brand Name: Vulcanchem
CAS No.: 4701-95-5
VCID: VC7976115
InChI: InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+
SMILES: CC1CCCC(=NO)C1
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

3-Methylcyclohexanone oxime

CAS No.: 4701-95-5

Cat. No.: VC7976115

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methylcyclohexanone oxime - 4701-95-5

Specification

CAS No. 4701-95-5
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (NE)-N-(3-methylcyclohexylidene)hydroxylamine
Standard InChI InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+
Standard InChI Key XHUKUULKCNZFAG-BQYQJAHWSA-N
Isomeric SMILES CC1CCC/C(=N\O)/C1
SMILES CC1CCCC(=NO)C1
Canonical SMILES CC1CCCC(=NO)C1

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

3-Methylcyclohexanone oxime belongs to the class of cyclohexanone oximes, where the ketone group of 3-methylcyclohexanone is converted into an oxime via reaction with hydroxylamine. The IUPAC name for this compound is (NZ)-N-(3-methylcyclohexylidene)hydroxylamine, reflecting its Z-configuration around the imine bond . The SMILES notation CC1CCC/C(=N/O)/C1CC1CCC/C(=N/O)/C1 explicitly defines the methyl group at position 3 and the oxime moiety at position 1 .

Table 1: Key Identifiers of 3-Methylcyclohexanone Oxime

PropertyValueSource
CAS Number4701-95-5
Molecular FormulaC7H13NOC_7H_{13}NO
Molecular Weight127.18 g/mol
IUPAC Name(NZ)-N-(3-methylcyclohexylidene)hydroxylamine
InChI KeyXHUKUULKCNZFAG-FPLPWBNLSA-N

Spectral Data and Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 13C^{13}C NMR spectrum, as reported in PubChem, reveals resonances corresponding to the cyclohexane ring carbons, the methyl group, and the oxime nitrogen . The chemical shift of the imine carbon (C=NC=N) typically appears near 150 ppm, while the methyl carbon resonates at ~22 ppm . Infrared (IR) spectroscopy further confirms the presence of the oxime group through a characteristic N-O stretch near 930 cm1^{-1} and an O-H stretch at 3200–3400 cm1^{-1} .

Synthesis and Industrial Production

Ammoximation Reaction Pathways

The synthesis of 3-methylcyclohexanone oxime parallels methods used for cyclohexanone oxime production. A patented process involves the ammoximation of 3-methylcyclohexanone with hydrogen peroxide (H2O2H_2O_2) and ammonia (NH3NH_3) in the presence of a titanosilicate catalyst . This reaction proceeds via the following stoichiometry:

3-Methylcyclohexanone+NH3+H2O2Ti-Silicate3-Methylcyclohexanone Oxime+2H2O\text{3-Methylcyclohexanone} + NH_3 + H_2O_2 \xrightarrow{\text{Ti-Silicate}} \text{3-Methylcyclohexanone Oxime} + 2H_2O

The catalyst facilitates the selective oxidation of ammonia to hydroxylamine, which subsequently condenses with the ketone .

Purification and Isolation

Post-reaction processing involves multiple steps to isolate the oxime:

  • Distillation: Removal of unreacted ammonia under reduced pressure .

  • Solvent Extraction: The crude mixture is extracted with hydrocarbons (e.g., toluene) or ethers to separate the organic layer containing the oxime .

  • Washing and Crystallization: The organic phase is washed with water to remove residual catalysts, followed by distillation to recover the solvent and isolate the oxime .

Table 2: Optimized Reaction Conditions for Ammoximation

ParameterOptimal ValueImpact on Yield
Temperature70–80°CMaximizes reaction rate
NH3NH_3:Ketone Molar Ratio1.2:1Prevents side reactions
Catalyst Loading2–5 wt%Balances activity and cost

Physicochemical and Thermodynamic Properties

Stability and Reactivity

3-Methylcyclohexanone oxime exhibits moderate thermal stability, decomposing at temperatures above 200°C. The oxime group’s resonance stabilization mitigates hydrolysis under acidic conditions, though strong acids or bases can induce Beckmann rearrangement to form lactams .

Solubility and Partitioning

The compound is sparingly soluble in water (~1.2 g/L at 25°C) but highly soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane . Its partition coefficient (logP\log P) of 2.66 indicates moderate hydrophobicity, favoring accumulation in lipid-rich environments .

Table 3: Physicochemical Properties

PropertyValueMethod
Melting PointNot reported
Boiling Point245–250°C (est.)Estimation
logP\log P2.66Calculated
Water Solubility1.2 g/L (25°C)Experimental

Applications in Organic Synthesis and Industry

Intermediate in Caprolactam Production

While cyclohexanone oxime is a well-known precursor to caprolactam (nylon-6 precursor), the methyl derivative may serve analogous roles in synthesizing substituted lactams. For example, Beckmann rearrangement of 3-methylcyclohexanone oxime could yield 3-methylcaprolactam, a monomer for specialized polyamides .

Coordination Chemistry

The oxime group acts as a bidentate ligand, forming complexes with transition metals like copper and nickel. These complexes find applications in catalysis and materials science .

Future Research Directions

  • Thermal Stability Studies: Quantitative analysis of decomposition kinetics under industrial processing conditions.

  • Catalyst Optimization: Development of zeolite or MOF-based catalysts to enhance ammoximation efficiency.

  • Application in Pharmaceuticals: Exploration of bioactivity, particularly as nitric oxide donors or enzyme inhibitors.

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